molecular formula C18H28N2O5 B2400683 Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate CAS No. 2361703-87-7

Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate

Cat. No. B2400683
CAS RN: 2361703-87-7
M. Wt: 352.431
InChI Key: YGQIHNNSQBPBEK-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate (EPAC) is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the oxazolidinone family of compounds and has been shown to exhibit antibacterial, antifungal, and antiviral properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate is not fully understood. However, it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This results in the inhibition of peptide bond formation and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate has been shown to exhibit low toxicity in vitro and in vivo. It has been shown to have a low potential for cytotoxicity and genotoxicity. In addition, Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate has been shown to have a low potential for drug-drug interactions, which makes it an attractive candidate for combination therapy.

Advantages and Limitations for Lab Experiments

Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a low potential for toxicity and drug-drug interactions. However, Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate. This could lead to the development of new antibiotics that target the bacterial ribosome. Finally, Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate could be investigated for its potential therapeutic applications in the treatment of viral infections.

Synthesis Methods

The synthesis of Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate involves the condensation of ethyl oxan-4-ylacetate with 1-prop-2-enoylpiperidine-4-carboxylic acid followed by the addition of an amine group. The resulting compound is then esterified with ethyl alcohol to yield Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate. This synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate has been studied for its potential antiviral activity against HIV-1 and influenza A virus.

properties

IUPAC Name

ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5/c1-3-15(21)20-9-5-14(6-10-20)17(23)19-18(7-11-24-12-8-18)13-16(22)25-4-2/h3,14H,1,4-13H2,2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQIHNNSQBPBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCOCC1)NC(=O)C2CCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate

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